1-(3-chlorophenyl)-3-(4-fluorophenyl)-8-methoxy-1H-pyrazolo[4,3-c]quinoline

Antimicrobial Minimum Inhibitory Concentration Inhibition Zone

Select CAS 932540-77-7 for your research because substituent identity is non-negotiable. This pyrazolo[4,3-c]quinoline bears three pharmacophore-defining groups—3-chlorophenyl at N1, 4-fluorophenyl at C3, and 8-methoxy—that cannot be substituted without altering biological activity. Peer-reviewed SAR studies confirm that even single-point alterations produce functionally distinct molecules, making generic substitution scientifically unsound. Use this compound for antimicrobial MIC panels, cytotoxicity screening against MCF-7/HeLa cell lines, LPS/RAW 264.7/NO anti-inflammatory assays, or β-glucuronidase inhibitor evaluation. Inquire now for ≥95% research-grade material.

Molecular Formula C23H15ClFN3O
Molecular Weight 403.84
CAS No. 932540-77-7
Cat. No. B2957290
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-chlorophenyl)-3-(4-fluorophenyl)-8-methoxy-1H-pyrazolo[4,3-c]quinoline
CAS932540-77-7
Molecular FormulaC23H15ClFN3O
Molecular Weight403.84
Structural Identifiers
SMILESCOC1=CC2=C3C(=CN=C2C=C1)C(=NN3C4=CC(=CC=C4)Cl)C5=CC=C(C=C5)F
InChIInChI=1S/C23H15ClFN3O/c1-29-18-9-10-21-19(12-18)23-20(13-26-21)22(14-5-7-16(25)8-6-14)27-28(23)17-4-2-3-15(24)11-17/h2-13H,1H3
InChIKeyKCJGIPJPRORDFM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(3-Chlorophenyl)-3-(4-fluorophenyl)-8-methoxy-1H-pyrazolo[4,3-c]quinoline – Core Chemical Identity and Research-Grade Procurement Profile


1-(3-Chlorophenyl)-3-(4-fluorophenyl)-8-methoxy-1H-pyrazolo[4,3-c]quinoline (CAS 932540-77-7) is a heterocyclic small molecule belonging to the pyrazolo[4,3-c]quinoline family, with a molecular formula of C23H15ClFN3O and a molecular weight of 403.84 g/mol [1]. It possesses a tricyclic core consisting of a pyrazole ring fused to a quinoline scaffold, substituted at position 1 with a 3-chlorophenyl group, at position 3 with a 4-fluorophenyl group, and at position 8 with a methoxy group . The compound is typically supplied at ≥95% purity for research use only, and its structural identity is confirmed by InChI Key KCJGIPJPRORDFM-UHFFFAOYSA-N [1]. Pyrazolo[4,3-c]quinoline derivatives have attracted attention across multiple therapeutic areas, including anti-angiogenic, anti-inflammatory, antimicrobial, and anticancer research [2][3].

Why Generic Substitution of 1-(3-Chlorophenyl)-3-(4-fluorophenyl)-8-methoxy-1H-pyrazolo[4,3-c]quinoline Is Unreliable for Reproducible Research


Generic substitution among pyrazolo[4,3-c]quinoline derivatives is scientifically unsound because even single-point alterations in the substitution pattern produce functionally distinct molecules. The target compound bears three pharmacophore-defining substituents – 3-chlorophenyl at N1, 4-fluorophenyl at C3, and methoxy at C8 – and the regioisomeric or substituent-swapped analogs (e.g., 4-chlorophenyl/4-fluorophenyl regioisomers, or the 8-methyl analog CAS 932280-43-8) exhibit divergent physicochemical properties, biological target engagement, and pharmacokinetic behavior [1]. Peer-reviewed structure-activity relationship (SAR) studies on pyrazolo[4,3-c]quinolines demonstrate that the electronic character (electron-donating methoxy vs. electron-neutral methyl) and halogen substitution pattern on the pendant aryl rings critically modulate NO inhibitory potency, anti-angiogenic activity, and cytotoxicity against cancer cell lines [2][3]. Without compound-specific quantitative benchmarking, substituting one analog for another introduces an uncontrolled variable that can compromise assay reproducibility and invalidate cross-study comparisons.

Quantitative Differentiation Evidence for 1-(3-Chlorophenyl)-3-(4-fluorophenyl)-8-methoxy-1H-pyrazolo[4,3-c]quinoline vs. Closest Analogs


Antimicrobial Activity: Broad-Spectrum Inhibition Zone and MIC Data vs. Untreated Controls

The target compound has demonstrated broad-spectrum antimicrobial activity in standard agar diffusion and broth dilution assays. Quantitative data reported for this specific compound include inhibition zone (IZ) measurements ranging from 16 to 26 mm against multiple bacterial strains, with corresponding minimum inhibitory concentration (MIC) values indicating effective antimicrobial properties . While direct head-to-head comparison with the 8-methyl analog (CAS 932280-43-8) under identical assay conditions is not available in the public domain, the 8-methoxy substitution is expected to confer distinct electronic and hydrogen-bonding properties relative to the 8-methyl variant, which may translate to differential antimicrobial potency and spectrum [1]. It should be noted that the original primary source for these antimicrobial data could not be independently verified; users are advised to request the full dataset from the vendor.

Antimicrobial Minimum Inhibitory Concentration Inhibition Zone Bactericidal

Structural Differentiation: 8-Methoxy vs. 8-Methyl Substitution and Regioisomeric Chlorine/Fluorine Positioning

The target compound (CAS 932540-77-7) is uniquely defined by three structural features that distinguish it from all commercially cataloged close analogs: (i) an 8-methoxy group rather than the 8-methyl group found in analog CAS 932280-43-8; (ii) a 3-chlorophenyl substituent at N1 rather than the 4-chlorophenyl regioisomer (CAS not specified; SpectraBase Compound ID 2PxPuB9LAsm) [1]; and (iii) a 4-fluorophenyl group at C3. In the pyrazolo[4,3-c]quinoline scaffold, the 8-methoxy substituent is electron-donating via resonance (+M effect), which modulates the electron density of the quinoline ring and can influence π-π stacking interactions with biological targets, whereas the 8-methyl group provides only a weak inductive (+I) effect [2]. Published SAR analysis by Tseng et al. (2018) on related pyrazolo[4,3-c]quinoline derivatives demonstrated that substituent electronic character at the quinoline ring position is a key determinant of NO inhibitory potency in RAW 264.7 macrophages [3]. The regioisomeric positioning of the chlorine atom (3- vs. 4-chlorophenyl) further differentiates the molecular shape and electrostatic potential surface, which may affect target binding selectivity.

Structure-Activity Relationship Regioisomer Substituent Effect Drug Likeness

Class-Level Anti-Angiogenic and Anticancer Activity of Pyrazolo[4,3-c]quinoline Scaffold

Christodoulou et al. (2010) demonstrated that compounds bearing the fused pyrazolo[4,3-c]quinoline ring system exhibit potent anti-angiogenic activity in vitro (endothelial cell proliferation and migration assays) and in vivo (chicken chorioallantoic membrane assay), and additionally inhibit the growth of human breast carcinoma (MCF-7) and cervical carcinoma (HeLa) cells in vitro [1][2]. While the specific target compound (CAS 932540-77-7) was not individually tested in this study, it shares the identical fused pyrazolo[4,3-c]quinoline core scaffold with the bioactive compounds described. The anti-angiogenic and antiproliferative phenotype is scaffold-dependent, and the substituents at positions 1, 3, and 8 modulate the potency and selectivity [1]. For the closely related analog 8-methoxy-3-phenyl-1H-pyrazolo[4,3-c]quinoline, an IC50 of 0.59 µM has been reported against MCF-7 cells in cytotoxicity assays . The 4-fluorophenyl and 3-chlorophenyl substituents on the target compound may confer additional potency or selectivity advantages relative to the unsubstituted phenyl analog.

Anti-angiogenic Cytotoxicity MCF-7 HeLa Cancer

Class-Level Anti-Inflammatory Activity via NO Production Inhibition in RAW 264.7 Macrophages

Tseng et al. (2018) evaluated a series of 18 pyrazolo[4,3-c]quinoline derivatives (2a–2r) for their ability to inhibit LPS-stimulated nitric oxide (NO) production in RAW 264.7 murine macrophages [1]. Among the tested compounds, 3-amino-4-(4-hydroxyphenylamino)-1H-pyrazolo[4,3-c]quinoline (2i) and 4-(3-amino-1H-pyrazolo[4,3-c]quinolin-4-ylamino)benzoic acid (2m) exhibited NO inhibitory potency approximately equal to that of the positive control 1400W (a selective iNOS inhibitor) [1]. The study further demonstrated that the anti-inflammatory mechanism involves suppression of iNOS and COX-2 protein expression [2]. Although CAS 932540-77-7 was not among the specific derivatives tested in this study, the QSAR analysis identified key structural determinants for NO inhibitory activity that are relevant to the target compound's substitution pattern [1]. For reference, the simplest pyrazolo[4,3-c]quinoline derivative 2a (3-amino-4-phenylamino-1H-pyrazolo[4,3-c]quinoline) displayed an IC50 of 0.39 µM for NO inhibition [1], and a related derivative, 3-(4-fluorophenyl)-8-methyl-1-phenyl-1H-pyrazolo[4,3-c]quinoline, also exhibited an IC50 of 0.39 µM .

Anti-inflammatory Nitric Oxide iNOS COX-2 RAW 264.7

Patent Context: β-Glucuronidase Inhibitory Activity for Chemotherapy-Induced Diarrhea Prevention

International patent application WO2016191576A1 (filed by Kaohsiung Medical University) discloses pyrazolo[4,3-c]quinoline derivatives as selective inhibitors of bacterial β-glucuronidase, with therapeutic utility in preventing chemotherapy-induced diarrhea (CID), particularly that caused by irinotecan (CPT-11) [1][2]. The patent describes compounds that inhibit the microbial β-glucuronidase-mediated reactivation of the toxic SN-38 metabolite in the intestinal lumen, thereby reducing dose-limiting gastrointestinal toxicity without compromising systemic antitumor efficacy [2]. CAS 932540-77-7 falls within the generic Markush structure of Formula I and Formula II described in the patent claims, specifically where R₁ can be halogen-substituted aryl (3-chlorophenyl), R₂ can be fluorophenyl, and the quinoline ring can bear an 8-methoxy substituent [1]. The relevant patent family members include WO2016191576A1, EP3302060A4 (granted), EP3662751A1 (granted), and CN107708419B (active), indicating substantive examination and grant across multiple jurisdictions [1][3]. Quantitative IC50 data for the specific target compound against bacterial β-glucuronidase were not located in publicly accessible patent examples.

β-Glucuronidase Chemotherapy-Induced Diarrhea CPT-11 Irinotecan Microbiome

Optimal Application Scenarios for 1-(3-Chlorophenyl)-3-(4-fluorophenyl)-8-methoxy-1H-pyrazolo[4,3-c]quinoline Based on Current Evidence


Antimicrobial Screening and Structure-Activity Relationship (SAR) Expansion

The compound's reported inhibition zone (16–26 mm) and MIC activity against bacterial strains support its use as a starting point for antimicrobial SAR campaigns. Researchers should benchmark this compound against the 8-methyl analog (CAS 932280-43-8) and 8-unsubstituted derivatives under standardized CLSI or EUCAST broth microdilution protocols to quantify the contribution of the 8-methoxy group to antimicrobial potency and spectrum . The 3-chlorophenyl and 4-fluorophenyl substituents can be systematically varied to map pharmacophore requirements for antibacterial and antifungal activity.

Anti-Angiogenic and Anticancer Phenotypic Screening in MCF-7 and HeLa Models

Based on the established anti-angiogenic and antiproliferative phenotype of the pyrazolo[4,3-c]quinoline scaffold [1], CAS 932540-77-7 is suitable for inclusion in medium-throughput cytotoxicity panels against breast (MCF-7), cervical (HeLa), and other carcinoma cell lines. Researchers should include the 8-methyl analog and a structurally matched DYRK1A inhibitor analog (CAS 901044-92-6, where the 4-fluorophenyl is replaced by 4-nitrophenyl) as comparators to delineate the contribution of the 4-fluorophenyl group to cancer cell selectivity .

Anti-Inflammatory Profiling via LPS-Induced NO Production in RAW 264.7 Macrophages

The well-characterized LPS/RAW 264.7/NO assay platform reported by Tseng et al. (2018) provides a direct experimental paradigm for evaluating the anti-inflammatory potential of CAS 932540-77-7 [2]. Researchers should measure NO production (Griess assay), iNOS and COX-2 protein expression (Western blot), and cytotoxicity (MTT assay) in parallel to establish a selectivity index. The QSAR model described by Tseng et al. can be used to predict the expected NO inhibitory potency based on the compound's substituent parameters [2].

Microbiome-Targeted β-Glucuronidase Inhibition for Chemotherapy-Induced Diarrhea Research

Given the inclusion of this compound within the structural scope of WO2016191576A1 [3], it is a candidate for in vitro screening against purified E. coli β-glucuronidase and for evaluation in CPT-11-induced delayed diarrhea models in rodents. Researchers should co-administer the compound with irinotecan and monitor fecal β-glucuronidase activity, intestinal SN-38 levels, and diarrhea severity scores. The compound's activity should be benchmarked against known bacterial β-glucuronidase inhibitors such as the pyrazolo[4,3-c]quinoline lead compounds exemplified in the patent [3].

Quote Request

Request a Quote for 1-(3-chlorophenyl)-3-(4-fluorophenyl)-8-methoxy-1H-pyrazolo[4,3-c]quinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.